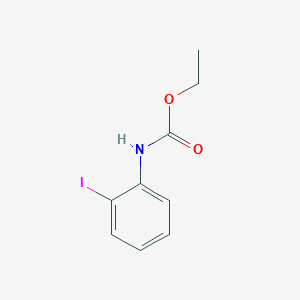
N-Ethoxy-2-butanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethoxy-2-butanimine is an organic compound with the molecular formula C6H13NO. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. The structure of this compound includes an ethoxy group (CH3CH2O-) attached to the nitrogen atom, making it a unique compound in the realm of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethoxy-2-butanimine can be synthesized through the nucleophilic addition of an ethoxyamine to a butanal. The reaction typically involves the following steps:
Formation of Ethoxyamine: Ethanol reacts with hydroxylamine to form ethoxyamine.
Addition to Butanal: Ethoxyamine is then added to butanal under controlled conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethoxy-2-butanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Ethoxy-2-butanimine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, forming stable complexes.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methoxy-2-butanimine
- N-Propoxy-2-butanimine
- N-Butoxy-2-butanimine
Comparison
N-Ethoxy-2-butanimine is unique due to its ethoxy group, which imparts different chemical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s reactivity and interaction with other molecules, making it distinct in its applications and behavior .
Propiedades
Número CAS |
101154-35-2 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N-ethoxybutan-2-imine |
InChI |
InChI=1S/C6H13NO/c1-4-6(3)7-8-5-2/h4-5H2,1-3H3 |
Clave InChI |
CUALOUWRUQJEIP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


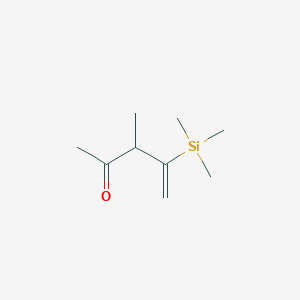
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

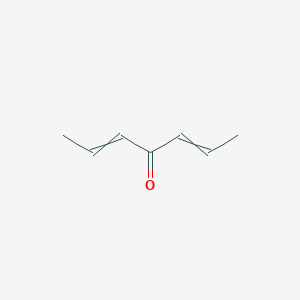
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
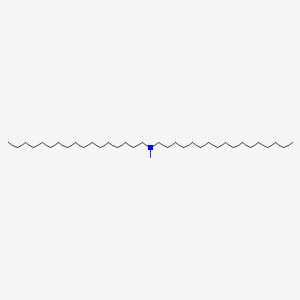
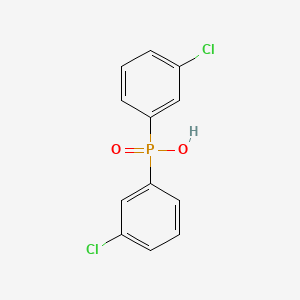
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)


